N-methyl-N-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}pyridin-2-amine
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Overview
Description
N-methyl-N-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}pyridin-2-amine is a complex organic compound featuring a combination of imidazole, piperidine, and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}pyridin-2-amine typically involves multiple steps, starting with the preparation of the individual components, followed by their assembly into the final product. The imidazole ring can be synthesized through the Radziszewski reaction, which involves the condensation of glyoxal, formaldehyde, and ammonia . The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives . The final assembly involves the sulfonylation of the imidazole ring and subsequent coupling with the piperidine and pyridine moieties under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the sulfonylation and coupling steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methyl groups on the imidazole and piperidine rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions can be carried out using alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the sulfonyl group can yield sulfides.
Scientific Research Applications
N-methyl-N-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}pyridin-2-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study the function of imidazole-containing enzymes.
Medicine: It has potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-methyl-N-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}pyridin-2-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, which can modulate the activity of metalloenzymes. The piperidine and pyridine rings can interact with receptors and enzymes, affecting their function. The sulfonyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative with similar chemical properties.
Piperidine: A basic nitrogen-containing heterocycle with similar structural features.
Pyridine: A nitrogen-containing aromatic ring with similar electronic properties.
Uniqueness
N-methyl-N-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}pyridin-2-amine is unique due to the combination of its structural features, which allows it to interact with a wide range of biological targets
Properties
Molecular Formula |
C15H21N5O2S |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
N-methyl-N-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]pyridin-2-amine |
InChI |
InChI=1S/C15H21N5O2S/c1-18-11-15(17-12-18)23(21,22)20-9-6-13(7-10-20)19(2)14-5-3-4-8-16-14/h3-5,8,11-13H,6-7,9-10H2,1-2H3 |
InChI Key |
UOPAXNIRYQCETF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)N(C)C3=CC=CC=N3 |
Origin of Product |
United States |
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